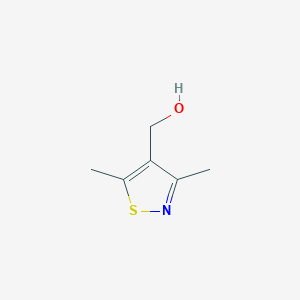

![molecular formula C22H21N3O8 B2733834 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-56-8](/img/structure/B2733834.png)

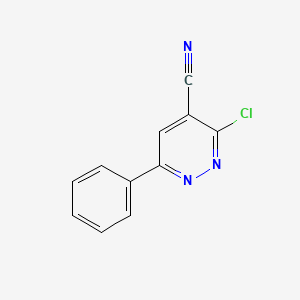

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains benzo[d][1,3]dioxol and oxazolidin groups . It is related to a class of compounds that have been studied for their antitumor activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the use of stable and readily available starting materials .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the title molecule of a related compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been investigated. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the title molecule of a related compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .科学的研究の応用

Oxazolidinone-Based Compounds in Research

Oxazolidin-2-ones, including variants like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide, have garnered attention for their applications in scientific research. A study highlights their use as protective groups for 1,2-amino alcohols and chiral derivatives as chiral auxiliaries in crystal structures (Nogueira et al., 2015). These compounds exhibit a range of weak interactions, including hydrogen bonds and π-π stacking interactions, which are essential in crystallography and molecular design.

Role in Synthesis and Molecular Docking

The synthesis of novel compounds involving oxazolidin-2-one derivatives has been explored in various research endeavors. For instance, their role in the synthesis of anti-inflammatory agents, as well as the study of their binding affinity towards human serum albumin, has been investigated (Nikalje et al., 2015). This demonstrates the versatility of these compounds in drug development and their potential in therapeutic applications.

Catalysis and Chemical Reactions

Research has also delved into the use of oxazolidinones in catalysis. For example, they have been used as promoters in Cu-catalyzed N-arylation of oxazolidinones and amides (Bhunia et al., 2022). This highlights their role in facilitating chemical reactions, especially in the synthesis of diverse N-arylation products, which is crucial in the field of organic chemistry.

Biological Activity and Pharmacological Research

The biological activities of oxazolidinone derivatives have been a subject of pharmacological research. Studies have focused on understanding their properties, such as hypoglycemic effects in models like genetically obese mice (Dow et al., 1991). These investigations provide insights into the potential therapeutic uses of these compounds.

作用機序

The mechanism of action of similar compounds has been studied in the context of their antitumor activities. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

将来の方向性

The future directions for the study of these compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies could also be conducted to better understand their mode of action .

特性

IUPAC Name |

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O8/c26-20(23-9-13-1-3-15-17(7-13)32-11-30-15)21(27)24-10-19-25(5-6-29-19)22(28)14-2-4-16-18(8-14)33-12-31-16/h1-4,7-8,19H,5-6,9-12H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSWJWPVRSFEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

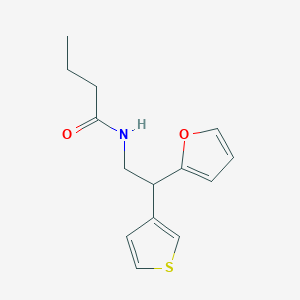

![5-(1-Chloroethyl)benzo[d]thiazole](/img/structure/B2733751.png)

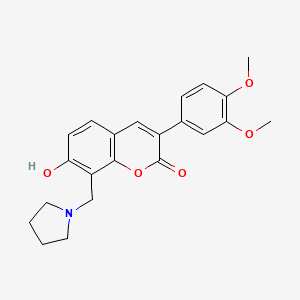

![3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733755.png)

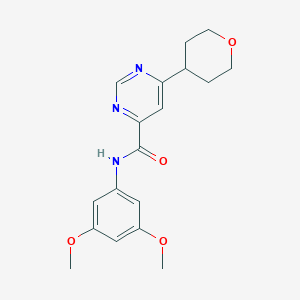

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)

![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)

![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)

![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)